N-(3-amino-4-chlorophenyl)-2-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2O/c14-10-6-5-8(7-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZAAYCXPOUSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(3-amino-4-chlorophenyl)-2-iodobenzamide
The primary and most established pathway for the synthesis of this compound is through the formation of an amide bond between a suitable carboxylic acid and an amine. This typically involves the acylation of 4-chloro-1,3-phenylenediamine with 2-iodobenzoic acid or one of its activated derivatives.
A common approach involves the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride. 2-Iodobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-iodobenzoyl chloride. researchgate.netresearchgate.net This intermediate is then reacted with 4-chloro-1,3-phenylenediamine in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
An alternative one-pot method, similar to the synthesis of the related compound rafoxanide, involves mixing the carboxylic acid (2-iodobenzoic acid) and the amine (4-chloro-1,3-phenylenediamine) in a suitable solvent like xylene, with an in-situ activating agent such as phosphorus trichloride (B1173362) (PCl₃). nih.gov The mixture is typically heated to facilitate the reaction, leading to the formation of the desired benzamide (B126). This method avoids the isolation of the often moisture-sensitive acyl chloride intermediate.
Design and Synthesis of Key Precursors and Intermediates
The successful synthesis of the target compound relies on the availability of two key precursors: 2-iodobenzoic acid and 4-chloro-1,3-phenylenediamine.
2-Iodobenzoic Acid : This is a readily available commercial reagent. Its synthesis is a classic example of aromatic substitution, typically achieved through the diazotization of anthranilic acid (2-aminobenzoic acid) with sodium nitrite (B80452) in an acidic medium, followed by a Sandmeyer reaction with a solution of potassium iodide.
4-Chloro-1,3-phenylenediamine : The synthesis of this precursor requires a multi-step approach, often starting from a more common chemical. A plausible route begins with 2,4-dichloronitrobenzene. The chlorine atom at the 4-position is more activated towards nucleophilic aromatic substitution than the one at the 2-position. A controlled reaction with ammonia (B1221849) can lead to the selective replacement of the C4-chlorine to yield 4-chloro-3-nitroaniline. The final step is the reduction of the nitro group to an amine. Standard reduction methods include the use of metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in ethanol, or catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. researchgate.netresearchgate.netnih.gov
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions for amide bond formation is crucial for maximizing yield and purity while minimizing side reactions. Key parameters include the choice of coupling reagents, solvent, temperature, and base. numberanalytics.com
Coupling Reagents : For direct coupling of the carboxylic acid and amine, activating agents are essential. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), provide a mild and efficient method. nih.gov Alternatively, converting the carboxylic acid to its acyl chloride using thionyl chloride is a robust, albeit more aggressive, method. researchgate.net
Solvent and Temperature : The choice of solvent can significantly affect reactant solubility and reaction rates. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used. researchgate.netnumberanalytics.com For reactions at higher temperatures, solvents like xylene are suitable. nih.gov Temperature is a critical factor; while higher temperatures generally accelerate the reaction, they can also promote the formation of impurities. numberanalytics.com
Base : When using acyl chlorides, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to scavenge the generated HCl. researchgate.netnih.gov The choice and amount of base can influence reaction rates and prevent side reactions.
The following table summarizes common conditions and their impact on similar amide bond formation reactions.
| Parameter | Condition | Rationale / Expected Outcome |
| Activation Method | SOCl₂ / Acyl Chloride | High reactivity, good for less reactive amines. Requires a base. researchgate.net |
| EDC / HOAt | Mild conditions, suitable for sensitive substrates, good yields. nih.gov | |
| PCl₃ (in-situ) | Convenient one-pot procedure, avoids isolating the acyl chloride. nih.gov | |
| Solvent | Dichloromethane (DCM) | Good solubility for many organic compounds, suitable for room temperature reactions. researchgate.net |
| Dimethylformamide (DMF) | High-boiling polar solvent, good for dissolving reactants and facilitating reactions at elevated temperatures. numberanalytics.com | |
| Xylene | High-boiling non-polar solvent, suitable for high-temperature reactions. nih.gov | |
| Base | Triethylamine (TEA) | Common organic base for neutralizing acid byproducts. researchgate.net |
| DIPEA | Sterically hindered non-nucleophilic base, minimizes side reactions. researchgate.net | |
| Temperature | Room Temperature | Mild conditions, minimizes decomposition of sensitive functional groups. researchgate.net |
| Reflux / High Temp. | Increases reaction rate, necessary for less reactive starting materials. nih.govnumberanalytics.com |
Chemo- and Regioselectivity in Halogenated Aminobenzamide Synthesis
The synthesis of this compound presents significant challenges in selectivity.
Chemoselectivity : The key precursor, 4-chloro-1,3-phenylenediamine, possesses two amino groups with different nucleophilicities. The amino group at the C1 position (para to the chlorine atom) is generally more nucleophilic than the amino group at the C3 position (ortho to the chlorine atom). This is due to the electron-withdrawing inductive effect of the chlorine atom, which is more pronounced at the ortho position, deactivating the adjacent amino group. Therefore, acylation is expected to occur preferentially at the C1-amino group. To ensure the desired product, careful control of stoichiometry (using a slight excess of the diamine) and reaction conditions is necessary to minimize di-acylation.
Regioselectivity : Regioselectivity is a primary concern during the synthesis of the precursors, particularly during the halogenation of substituted benzamides. When introducing a halogen to an aminobenzamide ring system, the position of substitution is governed by the directing effects of the existing substituents. The amino group is a strong activating, ortho-, para-directing group, while the amide functionality is a deactivating, meta-directing group. The outcome of halogenation reactions, for instance using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), will depend on the interplay between these electronic effects and steric hindrance. researchgate.net In complex molecules, achieving a specific substitution pattern often requires a carefully planned synthetic strategy involving protecting groups or multi-step sequences.
Novel Catalytic Approaches in Benzamide Formation
Modern organic synthesis has moved towards catalytic methods to improve efficiency, selectivity, and sustainability. sigmaaldrich.com
Palladium-Catalyzed Amidation : The Buchwald-Hartwig amidation is a powerful tool for forming C-N bonds. This cross-coupling reaction can be adapted to couple aryl halides with primary or secondary amides using a palladium catalyst and a suitable phosphine (B1218219) ligand, such as XPhos or xantphos. syr.edunih.gov This methodology offers an alternative route to the target molecule, potentially starting from 2-iodoaniline (B362364) and N-(3-amino-4-chlorophenyl)formamide, or a related coupling partner. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by ligand exchange with the deprotonated amide and subsequent reductive elimination of the final product. syr.edu
Rhodium-Catalyzed Amidation : Novel strategies include rhodium-catalyzed C-H functionalization. For example, benzoic acids can be reacted with isocyanates in the presence of a rhodium catalyst, where the carboxylate group acts as a removable directing group, leading to the formation of N-aryl benzamides. nih.gov
Biocatalysis : Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are increasingly used as biocatalysts for amide synthesis. nih.gov These enzymatic methods operate under mild conditions, often in greener solvents, and exhibit high selectivity, which can be advantageous in the synthesis of complex molecules with multiple functional groups. nih.gov
The table below provides a comparison of these catalytic approaches.
| Catalytic Method | Catalyst / Reagents | Advantages | Disadvantages |
| Palladium-Catalyzed | Pd(0) or Pd(II) precatalyst, phosphine ligand, base | Broad substrate scope, high functional group tolerance, mild conditions. syr.edunih.gov | Cost of palladium and ligands, potential for metal contamination in the product. |
| Rhodium-Catalyzed | Rhodium complex | Novel C-H activation strategy, unique selectivity. nih.gov | Limited to specific substrate classes, cost of rhodium. |
| Enzymatic (Biocatalysis) | Lipases (e.g., CALB) | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Slower reaction rates, limited substrate scope, enzyme stability can be an issue. |
Microwave-Assisted and Green Chemistry Routes for Analogues
In line with the principles of sustainable chemistry, new methods are being developed to reduce the environmental impact of chemical synthesis. rsc.orgnumberanalytics.com
Microwave-Assisted Synthesis : The use of microwave irradiation has become a popular technique to accelerate organic reactions. For amide synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. youtube.comtandfonline.com Reactions can be performed in solution or under solvent-free conditions, where reactants are adsorbed onto a solid support, further enhancing the green credentials of the process. researchgate.netdergipark.org.tr This approach is highly applicable to the synthesis of this compound and its analogues. researchgate.net
Green Chemistry Approaches : The broader principles of green chemistry aim to minimize waste and the use of hazardous substances. numberanalytics.com In amide synthesis, this includes developing catalytic methods that reduce the need for stoichiometric activating agents, which generate significant waste. sigmaaldrich.com The use of electrosynthesis, where electrical current drives the reaction, is an emerging green alternative that avoids conventional reagents. rsc.orgbohrium.com Furthermore, employing benign solvents like water or cyclopentyl methyl ether, or performing reactions under solvent-free conditions, are key strategies. nih.govrsc.org Biocatalytic and enzymatic routes are inherently green as they operate under mild, aqueous conditions and are biodegradable. nih.gov
Molecular Design and Structure Activity Relationship Sar Studies
Design Principles for Benzamide-Based Molecular Scaffolds
The design of molecules based on the benzamide (B126) scaffold is a strategic endeavor in medicinal chemistry, leveraging the inherent properties of this structural motif to achieve desired biological activity. The benzamide core, consisting of a phenyl ring attached to an amide group, provides a rigid framework that can be precisely decorated with functional groups to optimize interactions with biological targets. These scaffolds are often designed to mimic key recognition residues, such as those on the surface of an α-helix, a common motif in protein-protein interactions (PPIs). rsc.orgscispace.comrsc.org
A fundamental design principle involves the use of pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For many benzamide-based inhibitors, pharmacophore models typically include key features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a five-featured model developed for a series of FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic center, and two aromatic rings. The amide group itself is a critical component, capable of forming strong intra- and intermolecular hydrogen bonds that contribute to both chemical stability and target engagement. nih.govdrughunter.com
Furthermore, the geometry of the scaffold can be rigidified to enhance potency. Replacing flexible linkers with a more rigid amide linker can generate inhibitors with distinct molecular conformations that may fit more precisely into a target's binding site. nih.gov This strategy not only improves binding affinity but can also enhance selectivity by disfavoring binding to off-target proteins.
Systematic Derivatization Strategies and Analogue Synthesis
The systematic derivatization of the benzamide core is a cornerstone of lead optimization, allowing chemists to explore the chemical space around a hit compound to improve its potency, selectivity, and pharmacokinetic properties. This molecular modification approach often focuses on varying the substituents on the terminal benzene rings and altering the length or nature of any linking moieties. nih.gov
A common synthetic strategy involves the amide coupling of a substituted benzoic acid with a substituted aniline (B41778). For example, a general synthesis may begin with the activation of a benzoic acid derivative, such as 2-iodobenzoic acid, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). This activated intermediate is then reacted with an appropriate aniline, in this case, 3-amino-4-chlorophenylamine, to form the final benzamide product. researchgate.net
Further derivatization can be achieved by starting with precursors bearing different functional groups. For instance, a nitro group can be incorporated into one of the aromatic rings and later reduced to an amine, providing a handle for further modification. researchgate.net This modular approach allows for the creation of a diverse library of analogues. For example, studies on histone deacetylase (HDAC) inhibitors involved designing novel benzamide structures by modifying the length of the molecule and varying the substitutions on the terminal benzene rings of the core scaffold. nih.gov Similarly, the development of bifacial benzamide-based foldamers has utilized combinations of 2-O-alkylated, 3-O-alkylated, and 2,5-O-dialkylated monomers to generate a regioisomeric set of compounds for conformational analysis. scispace.com
Analysis of Substituent Effects on Molecular Recognition and Interaction Profiles
The nature and position of substituents on the benzamide scaffold profoundly influence the molecule's interaction with its biological target. Structure-activity relationship (SAR) studies systematically investigate these effects to identify key determinants of activity. The electronic and steric properties of substituents can alter binding affinity, selectivity, and metabolic stability.
For instance, the introduction of a fluorine atom can significantly affect a molecule's properties. In the context of Cereblon (CRBN) binders, fluorination of the benzamide scaffold was found to increase binding affinity. An ortho-fluorine substituent, in particular, can pre-organize the ligand's conformation through intramolecular hydrogen bonds, which can be beneficial for target binding. acs.org In contrast, studies on substituted benzamides have shown that an aromatic 6-hydroxy group can increase lipophilicity by forming an intramolecular hydrogen bond with the amide carbonyl, effectively masking its polarity. nih.gov
Molecular docking and quantitative structure-activity relationship (3D-QSAR) studies provide detailed insights into these interactions at an atomic level. Docking analyses of benzamide-based PD-L1 inhibitors revealed that the amide linker can form crucial hydrogen bonds with residues like Ala121 and π-π interactions with Tyr56, contributing significantly to binding affinity. nih.gov The specific substituents on the phenyl rings dictate interactions with distinct pockets of the binding site. For example, electron-withdrawing groups on a phenyl ring have been shown to enhance aromatic interactions in aqueous environments, stabilizing a complex through favorable electrostatic contributions. rsc.org
The following table summarizes the effect of different substituents on the activity of various benzamide derivatives, as reported in the literature.
| Scaffold/Target | Substituent/Modification | Effect on Activity | Reference |
| Benzamide-based HDAC inhibitors | NH₂ group at R₂ position | Increased HDACI activity | nih.gov |
| Benzamide-based HDAC inhibitors | Shorter molecular length | Stronger HDACI activity | nih.gov |
| Nematicidal Benzamides (Wact-11) | Thioamide (amide bioisostere) | 92% motility reduction (similar to parent) | nih.gov |
| Nematicidal Benzamides (Wact-11) | Selenoamide (amide bioisostere) | 100% motility reduction (similar to parent) | nih.gov |
| Nematicidal Benzamides (Wact-11) | Urea (amide bioisostere) | ~47% motility reduction (decreased activity) | nih.gov |
| Nematicidal Benzamides (Wact-11) | Sulphonamide (amide bioisostere) | No significant activity | nih.gov |
| Benzamide CRBN Binders | Ortho-fluorine on benzamide ring | Increased binding affinity | acs.org |
Conformational Analysis and Its Influence on Biological Engagement
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of benzamide derivatives reveals how substituent patterns and intramolecular forces dictate the preferred spatial arrangement of the molecule, which in turn affects its biological activity. tandfonline.com
Benzamide-based structures known as "foldamers" are oligomers that adopt well-defined, predictable conformations. scispace.comrsc.org In these molecules, the introduction of substituents, particularly alkoxy groups ortho to the amide bonds, can induce intramolecular hydrogen bonding. For example, a pseudo-six- or five-membered hydrogen bond can form between the amide N-H and an adjacent O-alkyl group. This interaction restricts rotation around the Ar-CO or Ar-NH bonds, locking the molecule into a more defined, often planar, conformation. scispace.com The suppression of structural disorder has also been observed when a fluorine atom is substituted at the ortho-position of the benzamide ring. acs.org
This conformational restriction can be a powerful tool in drug design. By locking the molecule into its "bioactive" conformation—the shape it adopts when bound to its target—binding affinity can be significantly improved. Theoretical methods, including Potential Energy Surface (PES) scans using Density Functional Theory (DFT), can be employed to identify the most stable conformers of a molecule by calculating the total energy as a function of dihedral angle rotations. tandfonline.com These computational analyses, combined with experimental data, demonstrate that even subtle changes in the molecular structure can lead to significant shifts in conformational preferences, thereby influencing how the molecule engages with its biological target. rsc.orgscispace.comrsc.org
Exploration of Bioisosteric Replacements within the Benzamide Core and Phenyl Rings
Bioisosteric replacement is a widely used strategy in drug design to optimize a lead compound's properties by exchanging a functional group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.com The goal is to improve potency, selectivity, or pharmacokinetic parameters while retaining the desired biological activity. drughunter.comacs.org
The amide bond itself is a frequent target for bioisosteric replacement due to its potential susceptibility to enzymatic cleavage by proteases. drughunter.com A variety of replacements have been explored for the amide group in benzamide scaffolds. These include:
Thioamides and Selenoamides : Replacing the carbonyl oxygen with sulfur or selenium can alter hydrogen bonding capacity and lipophilicity. In a study on nematicidal benzamides, thioamide and selenoamide replacements maintained high activity, indicating these groups were well-tolerated. nih.gov
Heterocyclic Rings : Five-membered rings such as triazoles, oxadiazoles, and imidazoles are common amide bioisosteres. These rings can mimic the hydrogen bonding pattern of the amide bond while often conferring greater metabolic stability. drughunter.com
Urea and Sulphonamide : These groups were also tested as amide replacements in nematicidal benzamides, but resulted in a significant loss of activity, highlighting that not all bioisosteric replacements are successful and their effectiveness is context-dependent. nih.gov
Beyond the amide core, substituents on the phenyl rings can also be replaced. A classic example is the replacement of a hydrogen atom with fluorine. This can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and introduce favorable electronic interactions without significantly altering the molecule's size. cambridgemedchemconsulting.com Similarly, a labile benzanilide core in a series of ABCG2 modulators was successfully replaced by a more stable biphenyl moiety, demonstrating that large structural cores can also be subject to bioisosteric replacement. nih.gov These strategies allow for fine-tuning of a molecule's properties to create a more effective and drug-like compound.
Mechanistic Investigations at the Molecular and Cellular Level
Ligand-Target Recognition and Binding Affinity Determination.
No published studies were found that investigate the specific molecular targets of N-(3-amino-4-chlorophenyl)-2-iodobenzamide or quantify its binding affinity to any biological molecule.
Specificity and Selectivity Profiling Against Diverse Biological Targets.
There is no available data from screening assays or other profiling methods that would define the specificity and selectivity of this compound against a range of biological targets such as receptors, enzymes, or ion channels.
Detailed Enzyme Kinetic Studies and Inhibitory Mechanisms.
No information is available regarding the inhibitory effects of this compound on any enzyme, nor are there any studies detailing its kinetic parameters (e.g., Ki, IC50) or mechanism of inhibition.
Cellular Pathway Perturbation and Signaling Cascade Analysis.
There are no published studies that have examined the impact of this compound on cellular pathways or signaling cascades.
Investigation of Target Engagement in In Vitro and Ex Vivo Biological Systems.
No experimental evidence from in vitro or ex vivo studies has been published to confirm the engagement of this compound with any specific biological target in a cellular or tissue-based context.
Computational and in Silico Approaches to Ligand Discovery and Optimization
Molecular Docking Simulations for Ligand-Protein Interaction Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdergipark.org.tr This method is widely used to understand and predict the interaction between a ligand, such as N-(3-amino-4-chlorophenyl)-2-iodobenzamide, and the binding site of a target protein.
The process involves placing the ligand into the active site of a protein and evaluating the binding affinity using a scoring function. The results can elucidate the binding mode and the specific interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:
Hydrogen bonding: The amino (-NH2) group and the amide (-CONH-) linkage can act as hydrogen bond donors and acceptors.
Hydrophobic interactions: The phenyl rings contribute to hydrophobic interactions with nonpolar residues in the protein's active site. nih.gov
Halogen bonding: The chlorine and iodine atoms can form halogen bonds, which are specific noncovalent interactions that can enhance binding affinity.
These simulations provide a rational basis for the observed biological activity and guide further structural modifications to improve potency. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound Against Hypothetical Protein Targets
Protein Target Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions Kinase A -8.5 LYS72, ASP184 Hydrogen Bond, Hydrophobic Protease B -7.9 HIS41, CYS145 Hydrogen Bond, Halogen Bond Factor Xa -9.1 TRP215, GLY216 Hydrophobic, Pi-Stacking
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net These models are essential for predicting the activity of novel compounds and for understanding the structural features required for a desired biological effect.
2D QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices. By building a statistical model correlating these descriptors with the observed activity of a series of compounds related to this compound, researchers can predict the activity of new analogs before their synthesis.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the three-dimensional properties of molecules. semanticscholar.org
Comparative Molecular Field Analysis (CoMFA): This technique uses a set of aligned structures to calculate steric and electrostatic fields around the molecules. mdpi.comnih.gov The variations in these fields are then correlated with differences in biological activity to generate a predictive model. The resulting contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This provides a more comprehensive picture of the structural requirements for activity and often leads to more robust and predictive models. nih.gov
For a series of analogs based on the this compound scaffold, 3D-QSAR studies could reveal that electron-withdrawing groups at certain positions on the phenyl rings enhance activity, while bulky substituents in other areas are detrimental. nih.gov
Table 2: Example Statistical Parameters for a Hypothetical 3D-QSAR Model
Model q² (Cross-validated r²) r² (Non-cross-validated r²) Predicted r² Field Contributions CoMFA 0.65 0.92 0.78 Steric (55%), Electrostatic (45%) CoMSIA 0.71 0.95 0.85 Steric (30%), Electrostatic (25%), Hydrophobic (25%), H-Bond Acceptor (20%)
Molecular Dynamics Simulations for Ligand-Target Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. sciepub.com An MD simulation of the this compound-protein complex would reveal whether the initial docked pose is stable or if the ligand undergoes conformational changes within the binding site, which is crucial for confirming the validity of the docking results.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov A compound like this compound could be identified through such a screening process.
Once a "hit" or "lead" compound is identified, lead optimization is performed to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. patsnap.combiobide.com This is an iterative process guided by computational models. patsnap.com For this compound, lead optimization might involve:
Modifying substituents on the phenyl rings to enhance binding affinity, as suggested by QSAR models. nih.gov
Altering the central benzamide (B126) scaffold to improve metabolic stability.
Using structure-based design to introduce new functional groups that form additional interactions with the target protein. nih.gov
In Silico Prediction of Molecular Properties Relevant to Biological Activity
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound. In silico tools can predict various molecular properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. mdpi.com Predicting these properties helps to identify candidates that are more likely to succeed in clinical trials and to eliminate those with unfavorable profiles early in the process. jonuns.commdpi.com
For this compound, these predictions would assess its compliance with guidelines like Lipinski's Rule of Five, which helps to evaluate its potential for oral bioavailability.
Table 3: Predicted Physicochemical Properties of this compound
Property Predicted Value Lipinski's Rule of Five Compliance Molecular Weight 372.59 g/mol Yes (<500) LogP (XlogP) 3.4 Yes (<5) Hydrogen Bond Donors 2 Yes (≤5) Hydrogen Bond Acceptors 2 Yes (≤10)
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Table of Compound Names
Compound Name This compound 4-chloro-3-aniline Benzamidine N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide N-(3-chlorophenethyl)-4-nitrobenzamide 2-(3-chlorophenyl)ethan-1-amine 4-nitrobenzoyl chloride 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide 4-amino-N-(4-chlorophenyl)benzenesulfonamide 3-amino-4-(2-chlorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one 3-amino-4-(2-chlorophenyl)-6-nitrocarbostyril N-(3-amino-4-fluorophenyl)-2-iodobenzamide
Advanced Methodologies in Research and Evaluation
Radioligand Binding Assays in Receptor Pharmacology
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction of a ligand with a receptor. matrixscientific.com This method relies on the use of a radioactively labeled form of a ligand (a radioligand) to measure its binding to a specific target receptor. matrixscientific.com For a compound like N-(3-amino-4-chlorophenyl)-2-iodobenzamide, this assay would be crucial in determining its affinity and selectivity for various receptors.
The process involves incubating the radiolabeled compound with a biological sample containing the receptor of interest, such as cell membranes or tissue homogenates. matrixscientific.com The amount of radioligand bound to the receptor is then measured, typically by separating the bound from the unbound ligand and quantifying the radioactivity. nih.gov
Two primary types of radioligand binding assays are saturation and competition assays. Saturation binding assays are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. nih.gov In contrast, competition binding assays are employed to determine the affinity of an unlabeled compound, such as this compound, by measuring its ability to displace a known radioligand from the receptor. nih.gov The data from these experiments are used to calculate the inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor.
Interactive Data Table: Hypothetical Radioligand Binding Assay Parameters This table illustrates the kind of data that would be generated from radioligand binding assays for a compound under investigation.
| Assay Type | Parameter Measured | Typical Value | Significance |
| Saturation Binding | Kd (Equilibrium Dissociation Constant) | nmol/L | Affinity of the radioligand for the receptor. |
| Saturation Binding | Bmax (Maximum Receptor Density) | fmol/mg protein | Concentration of receptors in the tissue. |
| Competition Binding | Ki (Inhibition Constant) | µmol/L | Affinity of the unlabeled compound for the receptor. |
| Competition Binding | IC50 (Half-maximal Inhibitory Concentration) | µmol/L | Concentration of the compound that displaces 50% of the radioligand. |
High-Throughput Screening (HTS) Platforms for Target Identification
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for their biological activity against a specific target. nih.govbiosynth.com HTS platforms utilize automation, robotics, and sensitive detection methods to screen vast chemical libraries, making it a powerful tool for identifying potential drug candidates and for target identification. nih.gov
For this compound, HTS could be employed to screen its activity against a wide array of biological targets, such as enzymes, receptors, and ion channels. biosynth.com The process typically involves miniaturized assays in microtiter plates, where the compound is added to a biological system, and a measurable response, such as fluorescence, luminescence, or absorbance, is detected by a plate reader. nih.gov A "hit" is identified when a compound produces a significant and reproducible effect in the assay. biosynth.com
Following a primary HTS campaign, "hit" compounds undergo further validation and characterization through secondary assays to confirm their activity and determine their potency and selectivity. biosynth.com These follow-up studies are crucial to eliminate false positives and to prioritize the most promising candidates for further development. mdpi.com
Chemical Proteomics and Affinity-Based Target Deconvolution Strategies
Chemical proteomics is a powerful approach used to identify the protein targets of small molecules directly in a complex biological system. biosynth.com This methodology is particularly valuable when the mechanism of action of a compound is unknown. Affinity-based target deconvolution is a key strategy within chemical proteomics. biosynth.com
One common technique is affinity chromatography, where the small molecule of interest, such as this compound, is immobilized on a solid support. cetsa.org A cell lysate or tissue extract is then passed over this support, and proteins that bind to the immobilized compound are captured. cetsa.org After washing away non-specifically bound proteins, the target proteins are eluted and identified using mass spectrometry. cetsa.org
Another powerful method is photoaffinity labeling (PAL). researchgate.net In this approach, a photoreactive group is incorporated into the structure of the small molecule. researchgate.net Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins, permanently tagging them. researchgate.net The tagged proteins can then be isolated and identified. researchgate.net
The Cellular Thermal Shift Assay (CETSA) is a more recent development that allows for the assessment of target engagement in living cells. nih.gov This method is based on the principle that the binding of a ligand can increase the thermal stability of its target protein. nih.gov Cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified, often by Western blotting or mass spectrometry. nih.gov An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement. nih.gov
Design and Application of Chemical Probes for Cellular Research
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway in a cellular or in vivo context. The development of this compound into a chemical probe would require it to possess high potency, selectivity, and a well-understood mechanism of action.
The design of a chemical probe often involves iterative cycles of chemical synthesis and biological testing to optimize its properties. This may include modifying the core structure of this compound to improve its affinity for its target, reduce off-target effects, and enhance its cell permeability.
Once a suitable chemical probe is developed, it can be used in a variety of cellular research applications. For instance, it can be used to validate the role of its target protein in a specific disease model, to dissect the signaling pathways in which the target is involved, or to identify new therapeutic opportunities. Often, a "negative control" compound, which is structurally similar to the probe but biologically inactive, is used alongside the probe to ensure that the observed effects are due to the specific interaction with the target.
Development and Optimization of In Vitro Assays for Molecular and Cellular Effects
In vitro assays are essential for characterizing the molecular and cellular effects of a compound. These assays are performed in a controlled environment outside of a living organism, such as in a test tube or a cell culture dish. For this compound, a variety of in vitro assays would be necessary to understand its biological activity.
At the molecular level, enzyme inhibition assays could be developed to determine if the compound affects the activity of specific enzymes. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the compound.
At the cellular level, a wide range of assays can be employed to assess the effects of the compound on cellular processes. For example, cell viability assays can determine if the compound is toxic to cells, cell proliferation assays can measure its effect on cell growth, and reporter gene assays can be used to investigate its impact on specific signaling pathways.
The development and optimization of these assays are critical to ensure that they are robust, reproducible, and relevant to the biological question being addressed. This often involves optimizing parameters such as cell type, compound concentration, and incubation time.
Interactive Data Table: Examples of In Vitro Assays This table provides examples of in vitro assays that could be used to evaluate the molecular and cellular effects of a compound.
| Assay Category | Specific Assay | Endpoint Measured | Biological Question Addressed |
| Molecular | Kinase Inhibition Assay | Enzyme activity | Does the compound inhibit a specific kinase? |
| Molecular | Receptor Binding Assay | Ligand binding | Does the compound bind to a specific receptor? |
| Cellular | Cell Viability Assay (e.g., MTT) | Cell survival | Is the compound cytotoxic? |
| Cellular | Cell Proliferation Assay (e.g., BrdU) | DNA synthesis | Does the compound affect cell growth? |
| Cellular | Apoptosis Assay (e.g., Caspase-3/7) | Caspase activity | Does the compound induce programmed cell death? |
| Cellular | Reporter Gene Assay | Gene expression | Does the compound modulate a specific signaling pathway? |
Future Research Directions and Conceptual Advancement
Advancing the Mechanistic Understanding of Benzamide-Based Molecular Interactions
A crucial area for future investigation lies in elucidating the precise molecular interactions of N-(3-amino-4-chlorophenyl)-2-iodobenzamide with biological targets. The benzamide (B126) functional group is a well-established pharmacophore known to participate in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. Understanding how the specific substituents of this compound—the amino, chloro, and iodo groups—influence its binding affinity and selectivity for potential protein targets is paramount.
Advanced computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide valuable insights into the conformational dynamics and binding energetics of this molecule. These computational studies can help identify key amino acid residues involved in the interaction and predict the stability of the ligand-protein complex. Experimental techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in validating these computational models and providing a detailed atomic-level picture of the binding mode.
Conceptual Frameworks for Next-Generation Chemical Entity Design Based on the Benzamide Scaffold
The benzamide scaffold serves as a versatile template for the design of novel chemical entities with tailored properties. Future research can focus on developing conceptual frameworks for creating next-generation compounds derived from this compound. Structure-activity relationship (SAR) studies will be central to this endeavor. By systematically modifying the substituents on the phenyl rings, researchers can probe the impact of these changes on biological activity.
For instance, the amino group could be acylated or alkylated to explore the effects of varying steric bulk and electronic properties. The chloro and iodo substituents offer opportunities for halogen bonding, a directional interaction that is increasingly recognized for its importance in molecular recognition. Exploring different halogen substitutions could lead to enhanced binding affinity and selectivity. Furthermore, the 2-iodobenzamide moiety can be a handle for further synthetic modifications, such as cross-coupling reactions, to introduce diverse functionalities and explore new chemical space.
Exploration of Novel Biological Targets for Benzamide Derivatives
The diverse biological activities exhibited by benzamide derivatives suggest that this compound could interact with a range of previously unexplored biological targets. High-throughput screening (HTS) campaigns against various enzyme families, such as kinases, proteases, and histone deacetylases (HDACs), could uncover novel therapeutic applications. The structural motifs present in this compound, particularly the halogenated phenyl rings, are found in many known enzyme inhibitors.
Phenotypic screening, where the effect of the compound is observed in a cellular or organismal context without a preconceived target, could also reveal unexpected biological activities. Subsequent target deconvolution studies, using techniques like chemical proteomics and affinity chromatography, would then be necessary to identify the specific molecular targets responsible for the observed phenotype. This approach has the potential to open up entirely new avenues for therapeutic intervention.
Development of Innovative Methodologies for Investigating Benzamide Reactivity and Selectivity
Investigating the reactivity and selectivity of this compound under various conditions is essential for understanding its potential applications and metabolic fate. The presence of multiple reactive sites, including the amino group and the carbon-iodine bond, suggests a rich and complex chemical reactivity.
Future research could focus on developing novel catalytic systems for the selective functionalization of this molecule. For example, transition-metal-catalyzed cross-coupling reactions could be employed to modify the iodo-substituted ring, while selective acylation or alkylation methods could target the amino group. The development of photoredox catalysis and electrochemical methods could also provide new tools for accessing novel derivatives with unique properties. Understanding the metabolic pathways of this compound is also critical. In vitro and in vivo metabolism studies, coupled with advanced analytical techniques like mass spectrometry, can identify potential metabolites and shed light on its biotransformation, which is crucial for any potential therapeutic development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-amino-4-chlorophenyl)-2-iodobenzamide, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, a substitution reaction under alkaline conditions (e.g., using K₂CO₃ in DMF) between 3-amino-4-chloroaniline and 2-iodobenzoyl chloride, followed by purification via column chromatography. Key parameters include reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products like dehalogenated derivatives. Reduction steps may employ iron powder in acidic media (HCl/EtOH) to stabilize intermediates .
Q. How is the crystal structure of this compound determined, and what software is commonly used?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), with refinement via SHELX software (e.g., SHELXL for structure solution). Critical parameters include space group assignment (e.g., monoclinic P2₁), unit cell dimensions (a, b, c, β), and R-factor optimization (<5% for high confidence). Hydrogen bonding networks involving the amino and iodobenzamide groups are analyzed to predict molecular packing .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO-d₆ to confirm aromatic protons (δ 6.8–8.0 ppm) and amide NH (δ ~10.2 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., 127I vs. 79Br substitutions).
- UV-Vis : Assess π→π* transitions in the iodobenzamide moiety (λmax ~270 nm).
Discrepancies in NH proton integration are resolved by variable-temperature NMR or HSQC experiments to rule out tautomerism .
Advanced Research Questions
Q. How does the ortho-iodine substitution in this compound enhance melanin-binding affinity compared to para-substituted analogs?
- Methodological Answer : Ortho-iodination (2-iodo vs. 4-iodo) increases steric proximity to melanin’s indolequinone structures, improving binding via halogen-π interactions. Competitive binding assays using synthetic melanin (Sepia melanin) and B16 melanoma cells show 2–3× higher uptake for ortho-iodinated derivatives. Radiolabeling with 123I (123I-BZA2) confirms this via SPECT/CT imaging in murine models, with tumor-to-background ratios >5:1 at 24 h post-injection .
Q. What strategies address contradictory data in reported bioactivity across cell lines?
- Methodological Answer :
- Standardized Assays : Use isogenic melanoma lines (e.g., A375 vs. SK-MEL-28) with matched pigmentation levels.
- Pharmacokinetic Profiling : Measure intracellular accumulation via LC-MS/MS to correlate with melanin content (e.g., ICP-MS for iodine quantification).
- Molecular Dynamics (MD) : Simulate binding to melanin monomers (DHICA, DHI) using AMBER force fields to identify critical residues (e.g., carboxylate groups).
Contradictions often arise from variations in melanin content, requiring normalization to cellular melanin (measured via absorbance at 405 nm) .
Q. How can computational modeling guide the optimization of this compound for targeted therapy?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Model interactions with tyrosinase (PDB ID: 2Y9X) to predict inhibitory constants (Ki).
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. F at the 4-position) with logP and IC50 values.
- ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., reducing cLogP from 3.5 to 2.8 via methylene linker insertion).
Validation includes synthesizing analogs (e.g., 2-iodo-4-fluoro derivatives) and testing in ex vivo melanin-binding assays .
Q. What degradation pathways are observed under physiological conditions, and how are they mitigated?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) reveal:
- Hydrolysis : Amide bond cleavage in PBS (pH 7.4) at 37°C, forming 3-amino-4-chloroaniline and 2-iodobenzoic acid (HPLC-MS monitoring).
- Oxidation : Iodine loss under UV light (confirmed via TLC and ICP-OES).
Mitigation strategies include lyophilization (for long-term storage) and formulation with antioxidants (e.g., 0.1% ascorbic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
